Cas no 866018-36-2 (N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide)
N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide Chemical and Physical Properties
Names and Identifiers
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- N'-[(E)-1H-INDOL-3-YLMETHYLIDENE]-6-QUINOLINECARBOHYDRAZIDE
- N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide
- 6-Quinolinecarboxylic acid, 2-(1H-indol-3-ylmethylene)hydrazide
- N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide
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N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N154945-25mg |
N'-[(E)-1H-Indol-3-ylmethylidene]-6-quinolinecarbohydrazide |
866018-36-2 | 25mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N154945-50mg |
N'-[(E)-1H-Indol-3-ylmethylidene]-6-quinolinecarbohydrazide |
866018-36-2 | 50mg |
$ 380.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894381-1g |
N'-[(1E)-(1H-Indol-3-yl)methylidene]quinoline-6-carbohydrazide |
866018-36-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI78688-1mg |
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide |
866018-36-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI78688-5mg |
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide |
866018-36-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI78688-10mg |
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide |
866018-36-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI78688-500mg |
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide |
866018-36-2 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI78688-1g |
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide |
866018-36-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| abcr | AB580689-500mg |
N'-[(E)-1H-Indol-3-ylmethylidene]-6-quinolinecarbohydrazide; . |
866018-36-2 | 500mg |
€678.60 | 2025-04-16 | ||
| abcr | AB580689-1g |
N'-[(E)-1H-Indol-3-ylmethylidene]-6-quinolinecarbohydrazide; . |
866018-36-2 | 1g |
€1312.80 | 2025-04-16 |
N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide Suppliers
N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide
Recent Advances in the Study of N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide (CAS: 866018-36-2)
N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide (CAS: 866018-36-2) is a novel compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a modulator of key cellular pathways. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action and potential clinical applications.
The compound, characterized by its unique indole-quinoline hybrid structure, has been investigated for its ability to interact with various biological targets. Recent research highlights its promising activity against cancer cell lines, where it has demonstrated potent inhibitory effects on cell proliferation and induction of apoptosis. Mechanistic studies suggest that N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide may function by disrupting critical signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in malignancies.
In addition to its anticancer properties, this compound has also shown potential as an antimicrobial agent. Preliminary studies indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The exact molecular targets in microbial cells are still under investigation, but the compound's ability to interfere with essential microbial enzymes or membrane integrity is a plausible explanation for its efficacy.
Recent advancements in the synthesis of N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide have enabled the production of derivatives with enhanced pharmacological profiles. Structure-activity relationship (SAR) studies have identified key modifications that improve solubility, bioavailability, and target specificity. These developments are crucial for the transition from laboratory research to preclinical and clinical trials.
Despite these promising findings, challenges remain in the development of N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide as a therapeutic agent. Issues such as potential toxicity, metabolic stability, and formulation optimization need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, N'-(E)-1H-Indol-3-ylmethylidene-6-quinolinecarbohydrazide represents a promising candidate for further development in the fields of oncology and infectious diseases. Its unique chemical structure and multifaceted biological activities make it a valuable subject for ongoing research. Continued exploration of its mechanisms and optimization of its properties will be critical for translating these findings into clinical applications.
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